molecular formula C9H23NO3Si B1664141 3-Aminopropyltriethoxysilane CAS No. 919-30-2

3-Aminopropyltriethoxysilane

Cat. No. B1664141
CAS RN: 919-30-2
M. Wt: 221.37 g/mol
InChI Key: WYTZZXDRDKSJID-UHFFFAOYSA-N
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Patent
US04234502

Procedure details

Into a ten-liter steel autoclave with stirrer, 3400 g (200 moles) of liquid ammonia was poured, and the reactor was sealed. Then the ammonia was heated to 75° C., causing a pressure of 36 bars to be established. After this temperature was reached, γ-chloropropyltriethoxysilane was fed in, with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles; then stirring was continued for 8 hours at 75° C. Then the pressure was let off and the ammonia was removed. After the removal of ammonium chloride by filtration, the remaining raw product was purified by vacuum distillation. From the 642 grams of γ-chloropropyltriethoxysilane, 486 g of γ-aminopropyltriethoxysilane was obtained (82.4% of the theoretical yield) plus 98.3 g of byproducts (secondary and tertiary amines).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
3400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][CH2:3][CH2:4][CH2:5][Si:6]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>>[Cl:2][CH2:3][CH2:4][CH2:5][Si:6]([O:13][CH2:14][CH3:15])([O:7][CH2:8][CH3:9])[O:10][CH2:11][CH3:12].[NH2:1][CH2:3][CH2:4][CH2:5][Si:6]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
liquid
Quantity
3400 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was sealed
STIRRING
Type
STIRRING
Details
then stirring
WAIT
Type
WAIT
Details
was continued for 8 hours at 75° C
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the ammonia was removed
CUSTOM
Type
CUSTOM
Details
After the removal of ammonium chloride
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the remaining raw product was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 642 g
Name
Type
product
Smiles
NCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 486 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234502

Procedure details

Into a ten-liter steel autoclave with stirrer, 3400 g (200 moles) of liquid ammonia was poured, and the reactor was sealed. Then the ammonia was heated to 75° C., causing a pressure of 36 bars to be established. After this temperature was reached, γ-chloropropyltriethoxysilane was fed in, with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles; then stirring was continued for 8 hours at 75° C. Then the pressure was let off and the ammonia was removed. After the removal of ammonium chloride by filtration, the remaining raw product was purified by vacuum distillation. From the 642 grams of γ-chloropropyltriethoxysilane, 486 g of γ-aminopropyltriethoxysilane was obtained (82.4% of the theoretical yield) plus 98.3 g of byproducts (secondary and tertiary amines).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
3400 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][CH2:3][CH2:4][CH2:5][Si:6]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>>[Cl:2][CH2:3][CH2:4][CH2:5][Si:6]([O:13][CH2:14][CH3:15])([O:7][CH2:8][CH3:9])[O:10][CH2:11][CH3:12].[NH2:1][CH2:3][CH2:4][CH2:5][Si:6]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
liquid
Quantity
3400 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 183 rpm, for a period of one hour, in the amount of 2.67 moles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was sealed
STIRRING
Type
STIRRING
Details
then stirring
WAIT
Type
WAIT
Details
was continued for 8 hours at 75° C
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the ammonia was removed
CUSTOM
Type
CUSTOM
Details
After the removal of ammonium chloride
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the remaining raw product was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 642 g
Name
Type
product
Smiles
NCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 486 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.